molecular formula C36H26O2P2S B599361 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene CAS No. 1019842-99-9

2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene

Cat. No.: B599361
CAS No.: 1019842-99-9
M. Wt: 584.61
InChI Key: ZCJJIQHVZCFSGZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, and specific solvents like dimethylformamide (DMF) for substitution reactions . Oxidizing and reducing agents are chosen based on the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphine oxide derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bidibenzo furan-6,6’-diylbis(diphenylphosphine oxide): (DBF-d-PO)

    2,2’-Bidibenzo thiophene-6,6’-diylbis(diphenylphosphine oxide): (DBT-d-PO)

    6,6’-Di(pyridine-3-yl)-2,2’-bidibenzo furan: (DBF-d-Py)

    6,6’-Di(pyridine-3-yl)-2,2’-bidibenzo thiophene: (DBT-d-Py)

Uniqueness

2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene stands out due to its high triplet energy and ability to form stable charge-separated states . This makes it particularly effective in applications requiring efficient electron transport and charge separation, such as in OLEDs and other electronic devices .

Properties

IUPAC Name

2,8-bis(diphenylphosphoryl)dibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H26O2P2S/c37-39(27-13-5-1-6-14-27,28-15-7-2-8-16-28)31-21-23-35-33(25-31)34-26-32(22-24-36(34)41-35)40(38,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJJIQHVZCFSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)SC5=C4C=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26O2P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the key structural features of 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene (PPT) and how do they influence its electron transport properties?

A: this compound (PPT) is characterized by a central dibenzo[b,d]thiophene core flanked by two diphenylphosphoryl groups at the 2 and 8 positions. The diphenylphosphoryl groups, with their strong electron-withdrawing nature, significantly influence the electronic properties of PPT, enhancing its electron affinity and making it a suitable electron transport material [].

Q2: How does the energy level alignment of PPT at the cathode interface impact the performance of inverted organic light-emitting diodes (iOLEDs)?

A: The energy level alignment between PPT and the cathode plays a crucial role in iOLED performance. Studies have shown that a smaller energy barrier for electron injection at the cathode/PPT interface leads to lower driving voltages and higher efficiencies in iOLEDs. Modifying the PPT structure, for example by introducing a sulfone group, can further optimize this energy level alignment and improve device performance [].

Q3: Can PPT be used in tandem with other materials to create white light-emitting devices?

A: Yes, PPT's electron transport properties make it suitable for use in tandem with other light-emitting materials, such as perovskites, to fabricate white light-emitting diodes (WLEDs). Research has shown that PPT can act as a conductive passivation layer in hybrid perovskite/organic tandem WLEDs. In this configuration, PPT helps passivate defects in the perovskite layer, leading to enhanced device efficiency and improved color rendering [].

Q4: What spectroscopic techniques have been employed to characterize PPT and its building block moieties?

A: Researchers have employed a range of spectroscopic techniques to comprehensively characterize PPT and its building blocks. These include near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, X-ray photoelectron spectroscopy (XPS), and gas-phase X-ray photoelectron and photoabsorption spectroscopies. These techniques provide valuable insights into the electronic structure, chemical bonding, and orbital interactions within PPT [, , ].

Q5: How does the formation of exciplex states contribute to enhanced electroluminescence efficiency in devices employing PPT?

A: When used in conjunction with specific electron-donating materials, like 4,4′,4′′-tris[3-methylphenyl(phenyl)amino]-triphenylamine (m-MTDATA), PPT can form exciplex states. These states exhibit delayed fluorescence, a phenomenon that can significantly enhance the electroluminescence efficiency in organic light-emitting diodes (OLEDs). This mechanism allows for harvesting both singlet and triplet excitons, leading to improved device performance [].

Q6: Have there been any computational studies on PPT and its derivatives?

A: Yes, density functional theory (DFT) calculations have been employed to investigate the electronic structures, electronic transitions, vertical electron affinities, and intermolecular reorganization energies of PPT and its derivatives. These computational studies provide valuable insights into the structure-property relationships of these materials and guide the design of novel compounds with tailored properties for specific applications in organic electronics [].

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